An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride
An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. As a derivative of piperazine, a scaffold prevalent in many approved drugs, its unique structural features—a defined stereocenter and multiple functional groups—make it an invaluable intermediate for the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs).[1] Its incorporation into synthetic pathways is pivotal for developing novel therapeutics, particularly for neurological disorders, infectious diseases, and metabolic syndromes.[1] This guide provides a comprehensive overview of its basic properties, experimental protocols for its characterization, and its applications in drug development.
Core Physicochemical Properties
(S)-Piperazine-2-carboxylic acid dihydrochloride is typically a white to off-white crystalline solid.[2] It is the dihydrochloride salt form of (S)-piperazine-2-carboxylic acid, which enhances its stability and handling properties.[2] The compound is known to be hygroscopic, necessitating storage in dry conditions to prevent moisture absorption.[2]
Data Summary
The fundamental physicochemical properties are summarized in the table below for quick reference. Note that the melting point can vary between sources, which may be due to different experimental conditions or measurement techniques.
| Property | Value | Source(s) |
| CAS Number | 158663-69-5 | [3] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 203.06 g/mol | [4][5] |
| Appearance | White to off-white powder/crystalline solid | [2][3] |
| Melting Point | 280°C | [3][6] |
| ~265°C (decomposes) | ||
| Boiling Point | 313.6°C at 760 mmHg | [3][6] |
| Flash Point | 143.5°C | [3] |
| Vapor Pressure | 0.000107 mmHg at 25°C | [3] |
Solubility and Acidity (pKa)
Solubility
Specific quantitative solubility data for (S)-Piperazine-2-carboxylic acid dihydrochloride is not widely published. However, based on its structure as a dihydrochloride salt of a small, polar molecule containing amino and carboxylic acid groups, it is expected to be sparingly to freely soluble in water. The parent compound, piperazine dihydrochloride, is reported to have a water solubility of 41% at 20°C and is insoluble in organic solvents.[7] Conversely, derivatives with protective groups like benzyl and Boc groups exhibit lower water solubility and higher solubility in organic solvents like dichloromethane.[8]
Acidity (pKa)
Experimental Protocols
Detailed experimental protocols for this specific molecule are proprietary or not publicly available. However, standard methodologies for determining key properties like solubility and pKa are well-established.
A. Solubility Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][10]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of (S)-Piperazine-2-carboxylic acid dihydrochloride to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The excess solid should be clearly visible.[2][6]
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[6]
-
Phase Separation: After equilibration, allow the suspension to settle.[2] Carefully remove an aliquot of the supernatant without disturbing the solid material. Further clarify the supernatant by centrifugation at high speed or by passing it through a suitable syringe filter (e.g., 0.45 µm).[3]
-
Quantification: Accurately dilute the clarified supernatant with the solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[3][6]
B. pKa Determination: Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds, including amino acids and their derivatives.[9][11]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.
Detailed Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of (S)-Piperazine-2-carboxylic acid dihydrochloride in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.[12] Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration Process: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12] Record the initial pH of the sample solution. Add the titrant in small, precise increments (e.g., 0.1-0.3 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.[12][13] Continue the titration until the pH has passed through all expected equivalence points (e.g., to a pH of ~12.5).
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve).[14] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points, with the pKa values being the pH at the halfway points between these equivalence points.[13]
Role in Drug Discovery and Synthesis
(S)-Piperazine-2-carboxylic acid is a vital chiral intermediate for synthesizing a wide array of therapeutic agents.[1] The piperazine ring is a privileged scaffold that can interact with various biological targets, and the carboxylic acid and secondary amine functionalities provide versatile handles for synthetic modification.[15] Its defined stereochemistry is crucial for creating enantiomerically pure drugs, which often leads to improved efficacy and a better safety profile.[1]
Notably, piperazine derivatives are extensively investigated for treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16][17][18]
Synthetic Workflow Visualization
The synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride often involves a multi-step process that can include the protection of functional groups, chiral resolution or asymmetric synthesis, and final deprotection/salt formation.[19][20] A generalized workflow is illustrated below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (S)-Piperazine-2-carboxylic acid dihydrochloride is classified as an irritant. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | [4] | |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation | [4] |
| H319: Causes serious eye irritation | [4] | |
| H335: May cause respiratory irritation | [4] | |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P304+P340 | [4] |
Conclusion
(S)-Piperazine-2-carboxylic acid dihydrochloride is a fundamentally important chiral building block with well-defined physicochemical properties. Its utility in the pharmaceutical industry is significant, providing a robust scaffold for the synthesis of a diverse range of drug candidates. Understanding its basic properties, along with established protocols for its characterization, is essential for its effective application in research and development. The information and standardized methodologies presented in this guide offer a solid foundation for scientists and developers working with this versatile compound.
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